molecular formula C24H32O6 B1667589 Arenobufagin CAS No. 464-74-4

Arenobufagin

Cat. No.: B1667589
CAS No.: 464-74-4
M. Wt: 416.5 g/mol
InChI Key: JGDCRWYOMWSTFC-AZGSIFHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Arenobufagin, a bufadienolide isolated from toad venom, has been found to interact with several targets in the cell. It primarily targets the vascular endothelial growth factor receptor-2 (VEGFR-2) , phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway , and the p62-Keap1-Nrf2 pathway . These targets play crucial roles in cell survival, proliferation, and apoptosis .

Mode of Action

This compound interacts with its targets and induces significant changes in the cell. It inhibits VEGFR-2 phosphorylation and subsequently the downstream phosphorylation of Akt and mTOR without affecting their overall expression levels . It also regulates the p62-Keap1-Nrf2 pathway to induce autophagy-dependent ferroptosis in HepG2 cells .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation . It also regulates the p62-Keap1-Nrf2 pathway, which is involved in the regulation of oxidative stress and the induction of autophagy . Furthermore, it modulates the PCSK9/LDL-R signaling pathway, thereby blocking macrophage M2 polarization, promoting apoptosis of tumor cells, and inhibiting their proliferation and migration .

Pharmacokinetics

This compound exhibits improved pharmacokinetics when delivered using polymeric nanomicelles. This delivery method increases the area under the curve value (a 1.73-fold increase) and decreases the elimination clearance (37.8% decrease), enhancing the bioavailability of the compound . The nanomicelles also increase drug concentrations in the liver and lung .

Result of Action

This compound induces various molecular and cellular effects. It inhibits cell survival and proliferation, induces cell cycle G2/M phase arrest and apoptosis, and downregulates the level of phosphorylated epidermal growth factor receptor . It also induces mitochondria-mediated apoptosis in HCC cells, with decreasing mitochondrial potential, as well as increasing Bax/Bcl-2 expression ratio, Bax translocation from cytosol to mitochondria .

Biochemical Analysis

Biochemical Properties

Arenobufagin plays a role in biochemical reactions by interacting with various enzymes and proteins. It is known to inhibit the sodium-potassium adenosine triphosphatase (Na+/K±ATPase), which is crucial for the transport of water and electrolytes across cell membranes under physiological conditions . This interaction affects the balance of ions in the cell, leading to a series of biochemical reactions.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been shown to induce mitochondria-mediated apoptosis in hepatocellular carcinoma (HCC) cells, with decreasing mitochondrial potential, as well as increasing Bax/Bcl-2 expression ratio, Bax translocation from cytosol to mitochondria . It also induces autophagy in HepG2/ADM cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It induces apoptosis and autophagy in human hepatocellular carcinoma cells through inhibition of the PI3K/Akt/mTOR pathway . This involves cross talk between apoptosis and autophagy via inhibition of the PI3K/Akt/mTOR pathway .

Temporal Effects in Laboratory Settings

Over time, this compound has shown to significantly inhibit tumor growth in vivo . It inhibits ferroptosis-related proteins Nrf2 and COX-2 in a dose-dependent manner and decreases the levels of reduced glutathione (GSH) and superoxide dismutase (T-SOD) in tissues, while increasing the level of reduced malondialdehyde (MDA) .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It has been found to significantly inhibit tumor growth in vivo . The specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not mentioned in the available literature.

Metabolic Pathways

This compound is involved in several metabolic pathways. It has been found to regulate the p62-Keap1-Nrf2 pathway . This regulation promotes autophagy-dependent ferroptosis of HepG2 cells by inducing autophagy .

Transport and Distribution

Given its ability to inhibit the Na+/K±ATPase, it can be inferred that it may affect the transport of ions across cell membranes .

Subcellular Localization

This compound has been shown to induce mitochondria-mediated apoptosis in HCC cells . This suggests that it localizes to the mitochondria where it interacts with proteins such as Bax and Bcl-2

Preparation Methods

Synthetic Routes and Reaction Conditions: Arenobufagin can be synthesized through various chemical reactions involving the modification of steroidal structures.

Industrial Production Methods: Industrial production of this compound often involves the extraction from toad venom, followed by purification processes. The venom is collected, dried, and subjected to solvent extraction to isolate this compound and other bufadienolides .

Chemical Reactions Analysis

Scientific Research Applications

Arenobufagin has a wide range of scientific research applications:

Properties

IUPAC Name

5-[(3S,5R,8R,9S,10S,11S,13R,14S,17R)-3,11,14-trihydroxy-10,13-dimethyl-12-oxo-2,3,4,5,6,7,8,9,11,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O6/c1-22-9-7-15(25)11-14(22)4-5-17-19(22)20(27)21(28)23(2)16(8-10-24(17,23)29)13-3-6-18(26)30-12-13/h3,6,12,14-17,19-20,25,27,29H,4-5,7-11H2,1-2H3/t14-,15+,16-,17-,19-,20+,22+,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDCRWYOMWSTFC-AZGSIFHYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2C(C(=O)C4(C3(CCC4C5=COC(=O)C=C5)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2[C@@H](C(=O)[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00963565
Record name 12-Oxo-3-beta,11-alpha,14-trihydroxy-5-beta-bufa-20,22-dienolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

464-74-4
Record name Arenobufagin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=464-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arenobufagin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000464744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12-Oxo-3-beta,11-alpha,14-trihydroxy-5-beta-bufa-20,22-dienolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ARENOBUFAGIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27R42QLM25
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arenobufagin
Reactant of Route 2
Arenobufagin
Reactant of Route 3
Arenobufagin
Reactant of Route 4
Arenobufagin
Reactant of Route 5
Arenobufagin
Reactant of Route 6
Arenobufagin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.